Cas no 170900-66-0 ((S)-2-Amino-n,2-diphenylacetamide)

(S)-2-Amino-N,2-diphenylacetamide is a chiral amide compound featuring a stereogenic center at the α-carbon, making it a valuable intermediate in asymmetric synthesis and pharmaceutical research. Its structure, incorporating both phenyl and amide functional groups, lends versatility in applications such as peptidomimetics and chiral auxiliaries. The (S)-enantiomer is particularly significant for enantioselective reactions, offering precise control over stereochemistry in drug development. High purity and well-defined chirality ensure reproducibility in synthetic pathways. This compound is commonly utilized in the preparation of bioactive molecules, including enzyme inhibitors and receptor modulators, where stereochemical integrity is critical. Its stability under standard conditions further enhances its utility in laboratory and industrial settings.
(S)-2-Amino-n,2-diphenylacetamide structure
170900-66-0 structure
Product Name:(S)-2-Amino-n,2-diphenylacetamide
CAS No:170900-66-0
MF:C14H14N2O
MW:226.273763179779
CID:4797508
Update Time:2025-10-30

(S)-2-Amino-n,2-diphenylacetamide Chemical and Physical Properties

Names and Identifiers

    • (S)-2-Amino-n,2-diphenylacetamide
    • Inchi: 1S/C14H14N2O/c15-13(11-7-3-1-4-8-11)14(17)16-12-9-5-2-6-10-12/h1-10,13H,15H2,(H,16,17)/t13-/m0/s1
    • InChI Key: HCLZWWBOYHLGME-ZDUSSCGKSA-N
    • SMILES: O=C([C@H](C1C=CC=CC=1)N)NC1C=CC=CC=1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 243
  • XLogP3: 1.9
  • Topological Polar Surface Area: 55.1

(S)-2-Amino-n,2-diphenylacetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019123546-1g
(S)-2-Amino-N,2-diphenylacetamide
170900-66-0 97%
1g
632.26 USD 2021-05-31
Crysdot LLC
CD12133590-1g
(S)-2-Amino-N,2-diphenylacetamide
170900-66-0 97%
1g
$589 2024-07-18

Additional information on (S)-2-Amino-n,2-diphenylacetamide

Recent Advances in the Study of (S)-2-Amino-N,2-diphenylacetamide (CAS: 170900-66-0) in Chemical Biology and Pharmaceutical Research

The compound (S)-2-Amino-N,2-diphenylacetamide (CAS: 170900-66-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications and unique chemical properties. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the role of (S)-2-Amino-N,2-diphenylacetamide as a key intermediate in the synthesis of chiral compounds, which are crucial for the development of enantioselective drugs. Its structural features, including the presence of both amino and amide functional groups, make it a versatile building block for the construction of more complex molecules with potential pharmacological activity. Researchers have employed advanced synthetic techniques, such as asymmetric catalysis and enzymatic resolution, to optimize the production of this compound with high enantiomeric purity.

In terms of biological activity, preliminary investigations have demonstrated that (S)-2-Amino-N,2-diphenylacetamide exhibits moderate inhibitory effects on certain enzymes involved in inflammatory pathways. Specifically, it has shown promise as a potential modulator of cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). These findings suggest that derivatives of this compound could be explored further for the development of novel anti-inflammatory agents with improved selectivity and reduced side effects.

Furthermore, recent computational studies utilizing molecular docking and dynamics simulations have provided insights into the binding interactions of (S)-2-Amino-N,2-diphenylacetamide with various biological targets. These in silico analyses have identified potential binding sites and key molecular interactions that could guide the rational design of more potent analogs. The compound's relatively small molecular weight and favorable physicochemical properties also make it an attractive candidate for further medicinal chemistry optimization.

From a pharmaceutical development perspective, researchers have begun investigating the formulation and delivery strategies for (S)-2-Amino-N,2-diphenylacetamide and its derivatives. Recent work has focused on improving its solubility and bioavailability through various approaches, including salt formation, co-crystallization, and nanoformulation techniques. These efforts aim to overcome potential challenges associated with the compound's physicochemical properties while maintaining its biological activity.

In conclusion, the growing body of research on (S)-2-Amino-N,2-diphenylacetamide (CAS: 170900-66-0) highlights its potential as a valuable scaffold in drug discovery and development. While further studies are needed to fully elucidate its pharmacological profile and therapeutic potential, current findings suggest that this compound could serve as a foundation for the design of novel bioactive molecules targeting various disease pathways. Future research directions may include more extensive structure-activity relationship studies, in vivo efficacy evaluations, and exploration of additional biological targets.

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